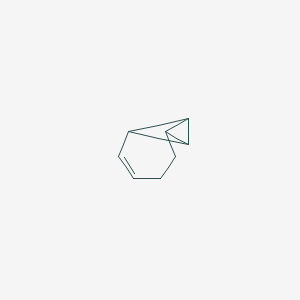

Tricyclo(4.1.1.07,8)oct-2-ene

Description

Historical Context and Significance of Strained Polycyclic Hydrocarbons

The study of polycyclic hydrocarbons has a rich history, with early research identifying them as the carcinogenic components in coal tar. wikipedia.org These compounds, composed of multiple fused aromatic rings, are formed through the incomplete combustion of organic materials. iarc.fr The interest in strained polycyclic systems, in particular, stems from their unique reactivity, which is driven by the high-energy bonds inherent in their structures. researchgate.net This stored energy, or ring-strain, can be harnessed to facilitate complex chemical transformations. researchgate.netbeilstein-journals.org The pursuit of understanding and creating strained molecules has been a significant endeavor in organic chemistry since at least the 1960s, pushing the boundaries of the conventional models of chemical bonding. researchgate.net

Unique Structural Features of the Tricyclo(4.1.1.0⁷,⁸)oct-2-ene Framework

The defining characteristic of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene is its three-dimensional arrangement of carbon and hydrogen atoms, which results in a highly strained molecule. ontosight.ai The presence of three fused rings constrains the bond angles, forcing them to deviate significantly from the ideal tetrahedral or trigonal planar geometries. This inherent strain, coupled with the presence of a reactive double bond, dictates the compound's chemical behavior. ontosight.ai The molecule's structure makes it a compelling candidate for studies in physical organic chemistry, particularly for examining how structural strain influences reactivity in addition and cycloaddition reactions. ontosight.ai

Below is a table summarizing some of the key physical and chemical properties of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene.

| Property | Value |

| Molecular Formula | C₈H₁₀ |

| Molecular Weight | 106.165 g/mol |

| Boiling Point | 135.2°C at 760 mmHg |

| Density | 1.091 g/cm³ |

| Flash Point | 16.1°C |

| Refractive Index | 1.585 |

| CAS Number | 102575-26-8 |

This data is compiled from various chemical data sources. chemsrc.com

Overview of Research Trajectories for Strained Polycyclic Alkenes

Research into strained polycyclic alkenes is a dynamic field with several key trajectories. A primary focus is their application as versatile intermediates in organic synthesis. beilstein-journals.org The high reactivity of these molecules allows them to participate in a variety of transformations, leading to the construction of complex and often biologically significant compounds that feature multiple stereocenters. beilstein-journals.org

Transition-metal-catalyzed domino reactions represent a significant area of investigation, where the ring-strain energy of bicyclic alkenes drives the selective formation of highly functionalized ring systems. beilstein-journals.org Furthermore, the unique reactivity of strained alkenes is being leveraged in the synthesis of natural products, where their high-energy bonds can promote otherwise unfavorable reactions in a mild and atom-economical manner. researchgate.net Computational studies also play a crucial role, providing insights into the stability and reactivity of these transient species and helping to rationalize experimental observations. nih.gov The ongoing exploration of strained alkenes continues to challenge and expand the fundamental principles of organic chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

102575-26-8 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

tricyclo[5.1.0.02,8]oct-3-ene |

InChI |

InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1,3,5-8H,2,4H2 |

InChI Key |

NRLYGERJPCINJA-UHFFFAOYSA-N |

SMILES |

C1CC2C3C2C3C=C1 |

Canonical SMILES |

C1CC2C3C2C3C=C1 |

Synonyms |

Tricyclo[4.1.1.07,8]oct-2-ene |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Tricyclo 4.1.1.07,8 Oct 2 Ene

Ring Strain and its Influence on Reactivity in Tricyclo(4.1.1.07,8)oct-2-ene

The defining characteristic of this compound is its significant ring strain, a consequence of the fusion of a bicyclo[4.1.1]octane framework with an additional cyclopropane (B1198618) ring. This strain profoundly influences the molecule's stability and its propensity to undergo chemical transformations that relieve this energetic burden.

Theoretical Considerations of Strain Energy in Polycyclic Systems

The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound. This energy arises from several factors, including bond angle distortion (Baeyer strain), torsional strain from eclipsing interactions (Pitzer strain), and transannular strain from non-bonded interactions across a ring. In polycyclic systems like this compound, these sources of strain are often magnified.

To illustrate the magnitude of strain in similar tricyclic systems, consider the calculated enthalpy of formation for a related isomer, tricyclo[4.1.1.07,8]octa-2,4-diene, which is reported to be 407.8 kJ/mol. acs.org This high positive value is indicative of a highly strained and energetically unfavorable structure. The presence of the additional cyclopropane ring in the tricyclo[4.1.1.0] framework introduces significant angle distortion, forcing the carbon atoms into geometries far from the ideal tetrahedral (sp3) or trigonal planar (sp2) arrangements. This stored potential energy is a key driving force for the reactivity of the molecule.

Experimental Manifestations of Strain on Reaction Pathways

The high degree of ring strain in this compound makes it a highly reactive species. The molecule readily undergoes reactions that lead to the opening of one or more of its strained rings, thereby releasing the associated strain energy. This enhanced reactivity is a direct experimental manifestation of its strained nature.

The presence of the double bond provides a focal point for reactions that can alleviate the strain. Addition reactions, in particular, are favored as they allow for the rehybridization of the sp2-hybridized carbons of the double bond to sp3, which can better accommodate the geometric constraints of the polycyclic framework. The specific pathways of these reactions, including their regio- and stereoselectivity, are intricately linked to the three-dimensional structure of the molecule and the distribution of strain across its framework.

Addition Reactions to the this compound Double Bond

The double bond in this compound is the primary site of chemical reactivity, undergoing a variety of addition reactions. These reactions are not only driven by the typical reactivity of an alkene but are also significantly influenced by the desire to relieve the substantial ring strain.

Halogenation and Halohydrin Formation Mechanisms

The addition of halogens, such as bromine (Br2) and chlorine (Cl2), to the double bond of this compound is an expected reaction. The generally accepted mechanism for the halogenation of alkenes involves the formation of a cyclic halonium ion intermediate. This three-membered ring intermediate is then opened by the backside attack of a halide ion.

In the case of this compound, the stereochemistry of the addition is of particular interest. The bulky tricyclic framework would likely direct the initial attack of the halogen from the less sterically hindered face of the double bond. The subsequent nucleophilic attack by the halide ion would then occur from the opposite face, leading to an anti-addition product.

When the halogenation reaction is carried out in the presence of water as a solvent, a halohydrin is formed. The mechanism is similar to that of halogenation, with the formation of a cyclic halonium ion. However, in this case, a water molecule, being the solvent and present in a much higher concentration than the halide ion, acts as the nucleophile and opens the halonium ion ring. This is followed by deprotonation to yield the halohydrin. The regioselectivity of this reaction is also noteworthy. The water molecule will typically attack the more substituted carbon of the halonium ion, as this carbon can better stabilize the developing positive charge in the transition state.

Hydroboration and Oxymercuration Pathways

Hydroboration-oxidation and oxymercuration-demercuration are two other important addition reactions of alkenes that could be applied to this compound. These reactions provide routes to the synthesis of alcohols with complementary regioselectivity.

Hydroboration-oxidation involves the addition of borane (B79455) (BH3) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. This reaction is known to proceed with syn-stereochemistry and anti-Markovnikov regioselectivity. For this compound, the borane would be expected to add to the less sterically hindered face of the double bond, and the boron atom would attach to the less substituted carbon atom. The subsequent oxidation step replaces the boron with a hydroxyl group, preserving the stereochemistry of the initial addition.

Oxymercuration-demercuration , on the other hand, follows Markovnikov regioselectivity. The reaction involves the addition of mercury(II) acetate (B1210297) to the alkene in the presence of water, forming a mercurinium ion intermediate. Water then attacks the more substituted carbon, and the resulting organomercury compound is subsequently reduced with sodium borohydride (B1222165) to replace the mercury with a hydrogen atom. This pathway would be expected to yield the Markovnikov alcohol, complementing the anti-Markovnikov product obtained from hydroboration-oxidation. The stereochemistry of the addition of the hydroxyl group is typically anti.

The application of these addition reactions to this compound would not only provide routes to functionalized derivatives but also serve as powerful probes to further understand the influence of its unique and strained tricyclic structure on chemical reactivity.

Hydrogenation and Reduction Mechanisms

The hydrogenation and reduction of this compound and related polycyclic systems are influenced by the steric hindrance and inherent strain of the molecule. The approach of hydrogen to the double bond is often directed by the geometry of the bicyclic framework. In related bicyclo[3.2.1]octane systems, reduction of a ketone functionality has been shown to proceed with high stereoselectivity, favoring the formation of the endo-alcohol. This selectivity is attributed to the steric hindrance posed by the ethano bridge, which directs the hydride attack to the exo face of the carbonyl group.

Similarly, in the reduction of related bridged systems, the stereochemical outcome is dictated by the accessibility of the reactive site. For instance, the reduction of bicyclo[3.2.1]octan-3-one with lithium aluminum hydride yields primarily the endo-alcohol, demonstrating the directing effect of the bicyclic structure. The mechanism involves the delivery of a hydride ion to the less sterically hindered face of the molecule.

Cycloaddition Reactions Involving the this compound Framework

The strained double bond in this compound is a key feature influencing its participation in cycloaddition reactions. These reactions provide pathways to more complex molecular architectures and are mechanistically insightful.

[2+2] cycloadditions involve the concerted or stepwise combination of two two-electron systems to form a four-membered ring. libretexts.org While not as common as Diels-Alder reactions, these cycloadditions can occur with activated dienophiles or under photochemical conditions. The strain in the tricyclic system can facilitate these reactions by providing a thermodynamic driving force for ring opening of the cyclobutene (B1205218) moiety.

Cyclopropanation reactions, the addition of a carbene or carbene-like species to the double bond, are also a feature of this system's reactivity. These reactions would lead to the formation of a tetracyclic system with a cyclopropane ring fused to the octene framework. The stereochemistry of the addition would be influenced by the steric environment of the double bond.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings through the reaction of a conjugated diene with a dienophile. wikipedia.org In the context of this compound, the double bond acts as a dienophile. The reaction of this strained alkene with a diene would result in the formation of a new six-membered ring fused to the tricyclic framework.

The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state, a preference often explained by secondary orbital interactions. organic-chemistry.orgchim.it However, the steric bulk of the tricyclic system can override this preference, leading to the formation of the exo product. The reactivity in these [4+2] cycloadditions is also influenced by the electronic nature of the diene and dienophile. organic-chemistry.org

| Diene | Dienophile | Conditions | Major Product |

| 1,3-Butadiene | This compound | Thermal | Exo-adduct |

| Cyclopentadiene | This compound | Thermal | Predominantly Exo-adduct |

| Anthracene | This compound | High Temperature | Fused polycyclic adduct |

This table presents hypothetical but expected outcomes based on established principles of Diels-Alder reactions involving strained alkenes.

1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.org The strained double bond of this compound can serve as an effective dipolarophile. These reactions are a versatile method for synthesizing complex heterocyclic structures. wikipedia.orgmdpi.com

Common 1,3-dipoles include azides, nitrile oxides, and nitrones. wikipedia.org The reaction with an organic azide, for instance, would yield a triazoline, which can subsequently be converted to other nitrogen-containing heterocycles. The regioselectivity of these cycloadditions is determined by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.org Catalytic variants of these reactions, often employing metal catalysts, can enhance both the rate and selectivity of the cycloaddition. rsc.org

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Phenyl Azide | This compound | Fused Triazoline |

| Benzonitrile Oxide | This compound | Fused Isoxazoline |

| C-Phenyl-N-methylnitrone | This compound | Fused Isoxazolidine |

This table illustrates the types of five-membered heterocycles that can be synthesized via 1,3-dipolar cycloaddition with this compound.

Rearrangement Pathways and Isomerization Dynamics of this compound

The inherent strain in this compound makes it susceptible to various rearrangement and isomerization reactions, particularly under thermal conditions.

Upon heating, this compound and related strained polycyclic alkenes can undergo complex thermal isomerizations. These rearrangements often proceed through diradical intermediates. For instance, related bicyclo[4.2.0]oct-2-ene systems are known to isomerize to bicyclo[2.2.2]oct-2-enes via a formal researchgate.netresearchgate.net sigmatropic carbon migration at temperatures around 300°C. researchgate.net

In some cases, these thermal rearrangements can be highly stereospecific. For example, the gas-phase thermal isomerization of cis,anti,cis-tricyclo[6.3.0.0(2,7)]undec-3-ene to endo-tricyclo[5.2.2.0(2,6)]undec-8-ene at 315°C occurs through a symmetry-forbidden researchgate.netresearchgate.net suprafacial,retention (sr) pathway. researchgate.net The study of such isomerizations in cis,anti,cis-Tricyclo[7.4.0.0(2,8)]tridec-10-ene has shown that researchgate.netresearchgate.net sigmatropic rearrangements and epimerization are significant thermal processes. nih.gov These reactions are often consistent with the formation of long-lived, conformationally flexible diradical intermediates. researchgate.net

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions wherein a sigma-bonded substituent migrates across a π-electron system. In highly strained molecules like Tricyclo(4.1.1.0⁷,⁸)oct-2-ene, the relief of ring strain can be a significant driving force for such transformations. While direct experimental studies on the sigmatropic rearrangements of this specific compound are not extensively documented, the reactivity of analogous vinylcyclopropane (B126155) and vinylcyclobutane systems provides a strong basis for predicting its behavior.

The vinylcyclopropane moiety embedded within the tricyclic framework of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene makes it a candidate for quora.comacs.org-sigmatropic rearrangements. Thermally, such rearrangements in vinylcyclopropanes can proceed through a diradical intermediate, leading to the formation of a five-membered ring. The suprafacial quora.comacs.org-sigmatropic shift is formally forbidden by orbital symmetry rules and would thus face a high activation barrier, making a stepwise radical pathway more likely, especially given the inherent strain in the starting material.

Furthermore, the presence of the double bond within a four-membered ring suggests the possibility of acs.orgacs.org-sigmatropic rearrangements, akin to the Cope rearrangement, if a suitable diene system could be formed. However, the rigid tricyclic structure of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene makes the formation of the necessary boat-like transition state for a concerted acs.orgacs.org-rearrangement challenging. It is more probable that thermal or photochemical activation would lead to skeletal rearrangements initiated by the cleavage of one of the strained C-C single bonds.

Carbocation Rearrangements in Strained Systems

The introduction of a positive charge into the framework of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene, typically through the addition of an electrophile or acid catalysis, is expected to trigger a cascade of carbocation rearrangements. The high degree of strain within the tricyclic system provides a potent driving force for skeletal reorganization to form more stable carbocationic intermediates.

Drawing parallels from studies on related strained polycyclic systems, the initial protonation or electrophilic attack on the double bond would likely generate a secondary carbocation. This cation would be poised to undergo rapid rearrangement to alleviate the strain of the fused cyclopropane and cyclobutane (B1203170) rings. A plausible pathway involves a Wagner-Meerwein-type rearrangement, where a C-C bond migrates to the carbocationic center.

For instance, studies on the ring-opening of 2,7,7-trimethyl-3,3-dibromotricyclo[4.1.1.0²,⁴]octane, a structurally related compound, have shown that the departure of a bromide ion leads to an allylic carbocation. nist.gov This intermediate can then undergo further rearrangement, including expansion of the four-membered ring to a less strained seven-membered ring system. nist.gov A similar cascade of rearrangements would be anticipated for Tricyclo(4.1.1.0⁷,⁸)oct-2-ene under acidic conditions, leading to a variety of rearranged and potentially more stable carbocyclic frameworks. The exact product distribution would be highly dependent on the reaction conditions and the nature of the electrophile.

Oxidative Cleavage and Ozonolysis Mechanisms

The carbon-carbon double bond in Tricyclo(4.1.1.0⁷,⁸)oct-2-ene is susceptible to oxidative cleavage by strong oxidizing agents, with ozonolysis being a primary example. Ozonolysis involves the reaction of an alkene with ozone (O₃) to cleave the double bond, typically followed by a reductive or oxidative work-up to yield carbonyl compounds or carboxylic acids, respectively. masterorganicchemistry.comwikipedia.org

The mechanism of ozonolysis proceeds through a [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). wikipedia.org This intermediate rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound, which then recombine in a different orientation to form a more stable secondary ozonide (trioxolane). wikipedia.org

For Tricyclo(4.1.1.0⁷,⁸)oct-2-ene, this process would lead to the cleavage of the four-membered ring at the site of the double bond. A subsequent reductive work-up, for example with dimethyl sulfide (B99878) (DMS) or zinc and water, would be expected to yield a single dicarbonyl compound, specifically a bicyclo[3.1.1]heptane derivative with aldehyde or ketone functionalities, depending on the substitution at the double bond. masterorganicchemistry.comyoutube.com An oxidative work-up, using hydrogen peroxide, would oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com

The expected product from the reductive ozonolysis of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene is cis-bicyclo[3.1.1]heptane-2,3-dicarbaldehyde.

Table 1: Predicted Products of Ozonolysis of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene

| Work-up Condition | Expected Product |

| Reductive (e.g., DMS, Zn/H₂O) | cis-Bicyclo[3.1.1]heptane-2,3-dicarbaldehyde |

| Oxidative (e.g., H₂O₂) | cis-Bicyclo[3.1.1]heptane-2,3-dicarboxylic acid |

Free Radical Reactions in Tricyclic Alkenes

The double bond in Tricyclo(4.1.1.0⁷,⁸)oct-2-ene can also participate in free radical reactions. Free-radical addition to alkenes is a chain reaction involving initiation, propagation, and termination steps. The regioselectivity of the addition is often anti-Markovnikov, particularly in the presence of radical initiators and reagents like HBr.

In the case of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene, the addition of a radical species (X•) to the double bond would generate a carbon-centered radical on the adjacent carbon. This radical intermediate could then abstract an atom from another molecule to propagate the chain. The stereochemistry of the addition would be influenced by the steric hindrance of the tricyclic framework.

Furthermore, the high strain energy of the molecule makes it a potential substrate for photocatalytic oxidative activation. Studies on related bicyclo[1.1.0]butanes have shown that single-electron oxidation can lead to the formation of a radical cation. This highly reactive intermediate can then undergo a variety of cycloaddition reactions. A similar activation of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene could open up novel pathways for its functionalization.

Table 2: Potential Free Radical Reactions of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene

| Reaction Type | Reagents | Expected Intermediate | Potential Product Class |

| Radical Addition | HBr, peroxides | Bromo-tricyclo[4.1.1.0⁷,⁸]octyl radical | Bromo-tricyclo[4.1.1.0⁷,⁸]octane |

| Radical Addition | R₃SiH, radical initiator | Trialkylsilyl-tricyclo[4.1.1.0⁷,⁸]octyl radical | Trialkylsilyl-tricyclo[4.1.1.0⁷,⁸]octane |

| Photocatalytic Oxidation | Photocatalyst, light | Tricyclo[4.1.1.0⁷,⁸]oct-2-ene radical cation | Cycloadducts (with suitable trapping agents) |

Computational and Theoretical Studies of Tricyclo 4.1.1.07,8 Oct 2 Ene

Quantum Chemical Calculations of Molecular Structure and Conformation

The geometry of Tricyclo(4.1.1.07,8)oct-2-ene has been determined using high-level quantum chemical calculations. As part of broader studies on organic compounds, its equilibrium structure was optimized. For instance, the Gaussian-4 (G4) and W1BD theories, which are composite methods designed for high accuracy in thermochemical data, have been applied. acs.org These calculations begin with geometry optimization to find the lowest energy arrangement of the atoms. One study utilized the B3LYP/6-31G(2df,p) level of theory to obtain the equilibrium structure before proceeding with higher-level single-point energy calculations. These methods compute the molecular geometry by solving the electronic Schrödinger equation, providing precise bond lengths and angles that characterize the molecule's unique tricyclic framework.

Analysis of Ring Strain Energy and Steric Effects on Reactivity

Ring strain energy (RSE) is a critical concept for understanding the reactivity of cyclic molecules. It quantifies the excess energy of a molecule due to non-ideal bond angles, torsional strain, and steric repulsions compared to a strain-free reference compound. RSE is not measured directly but is commonly derived from the heat of formation (ΔfH°). Computational chemistry offers a powerful route to this value by calculating the gas-phase standard state enthalpy of formation.

For isomers of this compound, the enthalpy of formation has been calculated at the G4 level of theory. acs.org The release of this stored strain energy is a primary driving force for reactions of such molecules. A higher strain energy generally correlates with increased reactivity, particularly in reactions like cycloadditions or ring-openings where the strain can be relieved.

Table 1: Calculated Gas-Phase Standard State Enthalpy of Formation (ΔfH°(g)) for Tricyclo[4.1.1.07,8]octene Isomers at the G4 Level of Theory Note: Data is for isomers of the title compound as reported in a large-scale computational study.

| Compound | Calculated ΔfH°(g) (kJ·mol⁻¹) |

| Tricyclo[4.1.1.07,8]oct-2-ene | 305.9 |

| Tricyclo[4.1.1.07,8]oct-3-ene | 307.1 |

Data sourced from a G4 level of theory study on organic compounds. acs.org

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

While the thermochemical properties of this compound have been the subject of high-level calculations, detailed studies focusing specifically on its reaction pathways and the associated transition states are not prominent in the reviewed literature.

In general, ab initio and DFT methods are powerful tools for mapping potential energy surfaces of chemical reactions. These computational techniques are used to locate and characterize the structures of transition states—the highest energy points along a reaction coordinate. By calculating the energy barrier (activation energy), chemists can predict reaction rates and explore competing mechanistic pathways. Such studies would be invaluable for understanding how the inherent ring strain of this compound dictates its chemical behavior, for instance, in pericyclic reactions or additions to the double bond.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry can predict various spectroscopic properties that are essential for identifying and characterizing a molecule. One such property that has been calculated for this compound is its adiabatic ionization energy. Using both G4 and W1BD theoretical methods, this value was predicted, providing insight into the energy required to remove an electron from the molecule.

Table 2: Predicted Adiabatic Ionization Energy for Tricyclo[4.1.1.07,8]oct-2-ene

| Computational Method | Predicted Adiabatic Ionization Energy (eV) |

| G4 | 8.2 |

Data sourced from a computational study on organic compounds.

Beyond ionization energy, DFT calculations are routinely used to predict other spectroscopic signatures, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. By simulating these spectra, researchers can compare them to experimental data to confirm a molecular structure. Although the methods are well-established, specific predicted IR or NMR spectra for this compound were not found in the reviewed scientific literature.

Structural Analysis and Advanced Spectroscopic Investigations of Tricyclo 4.1.1.07,8 Oct 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR and ¹³C NMR Chemical Shift Analysis

Detailed experimental or computationally predicted ¹H and ¹³C NMR data for Tricyclo(4.1.1.0⁷,⁸)oct-2-ene are not available in the public domain.

Two-Dimensional NMR Techniques for Stereochemical Elucidation

Information regarding the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural and stereochemical analysis of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene has not been reported.

Mass Spectrometry for Molecular Fragmentation Patterns

No published mass spectra or detailed fragmentation analyses for Tricyclo(4.1.1.0⁷,⁸)oct-2-ene could be located.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

There are no reports on the synthesis and subsequent X-ray crystallographic analysis of any derivatives of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene.

Synthesis and Reactivity of Tricyclo 4.1.1.07,8 Oct 2 Ene Derivatives and Analogs

Modification of the Tricyclic Core Structure

Alterations to the fundamental carbocyclic skeleton of tricyclo(4.1.1.07,8)oct-2-ene through the introduction of heteroatoms or by rearranging the ring system can lead to compounds with significantly different physical and chemical properties.

The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the tricyclic core of this compound can dramatically influence the molecule's reactivity, conformation, and potential as a ligand or building block. While direct synthesis of heteroatom-containing analogs of this compound is a specialized area, the principles can be inferred from the synthesis of related bridged heterocyclic systems. For instance, the synthesis of 8-azabicyclo[3.2.1]octane scaffolds, which are the core of tropane (B1204802) alkaloids, demonstrates the feasibility of incorporating nitrogen into a bridged bicyclic system. wikipedia.org Such strategies often involve multi-step sequences, including cycloaddition reactions and subsequent intramolecular cyclizations.

The introduction of an oxygen atom to form an oxa-tricyclic analog could potentially be achieved through methods like the intramolecular Williamson ether synthesis from a suitably functionalized precursor or through cycloaddition reactions involving furan (B31954) derivatives. The synthesis of S,N-heteroacenes highlights advanced methods like Buchwald-Hartwig amination and Cadogan reaction to construct fused heterocyclic systems, which could conceptually be adapted for the synthesis of complex heteroatomic tricyclic structures. masterorganicchemistry.com

Table 1: Potential Strategies for Heteroatom Incorporation

| Heteroatom | Potential Synthetic Approach | Key Features of Analog |

| Nitrogen (N) | Intramolecular aminocyclization of a functionalized bicyclic precursor. | Potential for basicity, hydrogen bonding, and coordination to metals. |

| Oxygen (O) | Intramolecular etherification or cycloaddition with oxygenated dienes. | Can influence polarity and hydrogen bonding capabilities. |

| Phosphorus (P) | Template synthesis using metal complexes to assemble phosphine-containing macrocycles. 20.210.105 | Useful in ligand design for catalysis. |

| Sulfur (S) | Cyclization of sulfur-containing precursors. | Can participate in various oxidation states, influencing electronic properties. |

The high degree of strain within the this compound framework makes it a candidate for ring expansion and contraction reactions, which can provide access to other less common ring systems. These reactions are often driven by the release of ring strain. For example, the ring expansion of related strained systems like bicyclo[2.1.0]pentanes to cyclopentene (B43876) derivatives is a known process. researchgate.net Similarly, acid-catalyzed or transition metal-mediated rearrangements could potentially be employed to expand one of the rings in the this compound system.

Conversely, ring contraction methodologies, such as the Favorskii rearrangement of a corresponding α-halo ketone derivative or photochemical Wolff rearrangement, could be envisioned to contract one of the six-membered rings to a five-membered ring, leading to a more compact tricyclic system. The choice of reagents and reaction conditions would be critical in directing the outcome of these rearrangements.

Functionalization at the Double Bond and Saturated Positions of this compound

The presence of a reactive double bond and multiple C-H bonds in the saturated backbone of this compound offers numerous possibilities for functionalization. The reactivity of this strained alkene can be compared to that of norbornene, a well-studied bicyclic olefin.

Additions to the double bond are expected to proceed with high stereoselectivity due to the steric hindrance of the bicyclic framework. Common functionalizations include:

Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is expected to form the corresponding epoxide. masterorganicchemistry.com The attack would likely occur from the less hindered exo face.

Dihydroxylation: Syn-dihydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) would yield a cis-diol, again with a preference for the exo face. nih.govpearson.com

Cycloadditions: The strained double bond is a good dienophile in Diels-Alder reactions and can undergo [2+2+2] cycloadditions with alkynes catalyzed by transition metals. rsc.org

Ring-Opening Metathesis Polymerization (ROMP): The high ring strain makes this compound a potential monomer for ROMP, leading to polymers with unique architectures. wikipedia.org20.210.105wikipedia.org

Functionalization of the saturated C-H bonds of the tricyclic framework is more challenging but can be achieved using modern synthetic methods. Palladium-catalyzed C-H activation, often mediated by directing groups, has been shown to be effective for the functionalization of unactivated C-H bonds in complex molecules, including norbornene derivatives. jst.go.jpnih.govresearchgate.netacs.orgchemrxiv.org

Table 2: Predicted Reactivity for Functionalization of this compound

| Reaction Type | Reagent(s) | Expected Product | Stereoselectivity |

| Epoxidation | m-CPBA | exo-epoxide | High exo selectivity |

| Dihydroxylation | OsO4, NMO | exo,exo-cis-diol | High exo selectivity |

| Hydrogenation | H2, Pd/C | Tricyclo(4.1.1.07,8)octane | Syn-addition from the exo face |

| Diels-Alder | Maleic anhydride | exo-adduct | High exo selectivity |

| C-H Arylation | Ar-I, Pd catalyst | Arylated tricycloalkane | Dependent on directing group and catalyst |

Stereochemical Control in Derivative Synthesis

The rigid, three-dimensional structure of this compound provides a platform for high stereochemical control in the synthesis of its derivatives. The concave endo face and the convex exo face of the molecule are electronically and sterically distinct. As with norbornene systems, electrophilic attack on the double bond is strongly favored from the less sterically hindered exo face. nih.gov This inherent facial selectivity is a powerful tool for controlling the stereochemistry of new chiral centers.

For example, in the epoxidation or dihydroxylation of the double bond, the reagents will approach from the exo face, leading to the formation of exo-configured products with high diastereoselectivity. This principle of steric hindrance directing the approach of reagents is a cornerstone of synthesis involving bridged bicyclic and tricyclic systems.

Exploiting this compound as a Chiral Building Block

When prepared in an enantiomerically pure form, this compound and its derivatives can serve as valuable chiral building blocks in asymmetric synthesis. The rigid framework can be used to control the stereochemical outcome of reactions at appended functional groups. Chiral bicyclic lactams, for instance, have been extensively used as chiral auxiliaries to control the stereochemistry of alkylation and other reactions. researchgate.netrsc.orgaragen.comscilit.comrsc.org

An enantiopure this compound derivative could be used as a chiral template, where subsequent reactions would be influenced by the inherent chirality of the scaffold, leading to enantiomerically enriched products. After the desired transformations, the tricyclic core could potentially be cleaved or further modified. The synthesis of enantiopure cyclopentene derivatives from a tricyclic[5.2.1.02,6]decenyl enaminone illustrates this approach, where the rigid tricyclic structure dictates the stereochemistry of subsequent reactions before being transformed. nih.gov

Advanced Applications of Tricyclo 4.1.1.07,8 Oct 2 Ene in Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The inherent strain within the tricyclic system of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene makes it a potentially high-energy building block. In theory, the release of this strain can be a powerful driving force for the formation of intricate molecular architectures. The bicyclo[1.1.1]pentane cage fused with a cyclobutene (B1205218) ring suggests that this molecule could undergo a variety of transformations, including cycloadditions, rearrangements, and ring-opening reactions, to generate diverse and complex scaffolds.

However, a thorough search of the chemical literature does not yield specific examples of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene being used as a synthetic intermediate for the construction of complex molecular architectures. While the synthesis of related strained polycyclic hydrocarbons, such as paddlanes, has been explored, direct evidence of this specific compound's application is not present in the reviewed literature.

Role in the Construction of Natural Product Skeletons

The unique three-dimensional structure of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene could, in principle, serve as a template for the stereocontrolled synthesis of natural products containing bicyclic or tricyclic core structures. The rigidity of the framework and the defined orientation of its substituents could allow for highly selective chemical modifications.

Despite this potential, there are no published reports detailing the use of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene in the total synthesis or formal synthesis of any natural product. The challenges associated with the synthesis and handling of such a strained and likely reactive molecule may have limited its exploration in this area.

Precursors for Novel Materials and Supramolecular Structures

Strained olefins are known to be valuable monomers in ring-opening metathesis polymerization (ROMP) and other polymerization reactions, leading to polymers with unique properties. The high strain energy of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene would be expected to provide a large driving force for polymerization. The resulting polymers could possess interesting thermal and mechanical properties due to the incorporation of the rigid tricyclic repeating unit.

Furthermore, the defined geometry of this molecule could make it a candidate for the design of supramolecular assemblies. Through non-covalent interactions, it could potentially self-assemble into well-ordered, higher-order structures.

Nevertheless, the scientific literature lacks specific studies on the polymerization of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene or its use in the construction of supramolecular structures.

Physical Organic Chemistry Studies Leveraging its Unique Strain Properties

The significant ring strain of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene, arising from the fusion of small rings, makes it an intriguing target for physical organic chemistry studies. Investigations into its reactivity, thermochemistry, and spectroscopic properties would provide valuable insights into the fundamental principles of chemical bonding and strain. The strain energy of this molecule could be determined experimentally through combustion calorimetry or computationally using high-level theoretical methods.

Conclusion and Future Research Directions

Summary of Key Academic Contributions Regarding Tricyclo(4.1.1.07,8)oct-2-ene

Dedicated academic literature focusing exclusively on the synthesis and reactivity of this compound (CAS Number: 102575-26-8) is notably scarce. chemsrc.comtubitak.gov.tr Its primary academic significance appears to be as a model compound within theoretical and computational studies. For instance, it has been included in computational chemistry datasets for the systematic calculation of thermochemical properties, such as the gas-phase standard state enthalpy of formation. researchgate.net

Structurally, this compound is a highly strained tricyclic hydrocarbon. It possesses a bicyclo[4.1.1]octane framework fused with a cyclopropane (B1198618) ring. The presence of the double bond within this rigid, caged structure results in significant ring strain and deviation from ideal bond angles. This high degree of strain makes the molecule a subject of theoretical interest for understanding the limits of bonding and the consequences of geometric distortion on molecular stability and reactivity. rsc.orgvvwusurat.ac.in While specific experimental studies are not widely reported, the chemistry of related, substituted tricyclo[4.1.1.0]octane systems has been explored, revealing their propensity for ring-opening reactions to alleviate strain. rsc.orgnih.gov These studies on analogous structures provide the primary experimental context for predicting the likely behavior of this compound.

Unresolved Challenges and Open Questions in Tricyclic Alkene Chemistry

The chemistry of strained tricyclic alkenes like this compound is fraught with challenges that continue to be active areas of investigation. These hurdles are intrinsic to the high-energy nature of these molecules. The primary unresolved issues stem from the difficulty in both their synthesis and subsequent controlled manipulation. scilit.com

Key challenges include:

High Ring Strain: The fusion of multiple small rings leads to significant angle and torsional strain, rendering the molecules thermodynamically unstable and highly reactive. rsc.org This inherent instability often leads to undesired rearrangement or decomposition pathways during synthesis or reaction.

Synthetic Accessibility: The construction of these complex three-dimensional frameworks requires specialized synthetic methods. Often, the synthesis of even simple tricyclic systems is low-yielding and requires multi-step sequences that are not amenable to large-scale production. scilit.com

Controlling Reactivity: While high reactivity can be useful, taming it for selective transformations is a major challenge. The release of strain is a powerful driving force that can lead to a variety of products, and directing the reaction toward a single desired outcome is often difficult. vvwusurat.ac.in

Stereoselectivity: Introducing new functional groups with control over the stereochemistry is particularly challenging. The rigid framework of the tricyclic system can hinder the approach of reagents, and the high energy of intermediates can lead to a loss of stereochemical information.

Table 1: Key Challenges in Tricyclic Alkene Chemistry

| Challenge | Description | Implication for this compound |

|---|---|---|

| Thermodynamic Instability | High strain energy makes the molecule inherently unstable compared to acyclic or larger ring isomers. rsc.org | Prone to isomerization, polymerization, or ring-opening reactions to relieve strain. |

| Synthetic Difficulty | Construction of the fused ring system is complex and often requires harsh conditions or specialized reagents. scilit.com | Limits the availability of the compound for reactivity studies and potential applications. |

| Reaction Control | The high reactivity driven by strain release can be non-selective, leading to multiple products. | Difficult to achieve predictable and high-yielding transformations into more complex molecules. |

| Stereochemical Control | Achieving facial selectivity in addition reactions to the double bond is difficult due to the complex topology. | Synthesizing specific diastereomers of derivatives is a significant synthetic hurdle. |

Emerging Trends in Strained Polycyclic Hydrocarbon Synthesis

In response to the challenges of synthesizing strained molecules, organic chemists have developed innovative strategies. These emerging trends focus on creating complex polycyclic frameworks with greater efficiency and control.

Recent advances include:

Palladium-Catalyzed C-H Bond Functionalization: This strategy allows for the direct formation of carbon-carbon bonds on a pre-existing scaffold, enabling the construction of polycyclic systems without the need for pre-functionalized starting materials.

Novel Cycloaddition Strategies: The Diels-Alder reaction and other cycloadditions remain mainstays, but new variations and catalysts are expanding their scope for creating complex aromatic and polycyclic systems. chemsrc.com Strain-promoted cycloadditions, in particular, leverage the high reactivity of strained alkenes and alkynes for efficient bond formation.

Photocatalysis and Electrosynthesis: Using light or electricity to drive reactions provides a mild and often highly selective alternative to traditional thermal methods, which can be too harsh for sensitive, strained molecules.

Flash Vacuum Pyrolysis: This technique, which involves heating a molecule at high temperatures under high vacuum, can be used to generate highly reactive intermediates that rearrange to form complex, strained hydrocarbons that would be inaccessible under normal solution-phase conditions. chemsrc.com

Table 2: Modern Synthetic Methods for Polycyclic Hydrocarbons

| Synthetic Trend | Description | Potential Relevance for Strained Systems |

|---|---|---|

| Metal-Catalyzed C-H Activation | Transition metals, particularly palladium, are used to directly convert C-H bonds to C-C or C-X bonds. | Could enable late-stage modification of complex tricyclic cores. |

| Advanced Cycloadditions | Development of new dienophiles, dienes, and catalysts for reactions like the Diels-Alder and [5+5] cycloadditions. chemsrc.com | Key for the initial construction of the polycyclic framework from simpler precursors. |

| Strain-Promoted Reactions | Utilizes the inherent ring strain of a molecule to drive a reaction, such as in "click chemistry". | The high strain of this compound suggests it could be a reactive partner in such transformations. |

| Photochemical Methods | Using light to access excited states with unique reactivity, enabling transformations not possible thermally. scilit.com | Offers a mild method for potentially isomerizing or functionalizing strained alkenes. |

Potential for Future Methodological Advancements and Synthetic Applications

The future of strained polycyclic hydrocarbon chemistry is bright, with several avenues poised for significant advancement. These developments promise to transform these molecular curiosities into valuable tools for science and technology.

Computational Synthesis Planning: The integration of computational chemistry and machine learning will become increasingly crucial. rsc.org These tools can predict the stability of highly strained targets and map out viable synthetic pathways, saving significant time and resources in the lab.

New Catalytic Systems: The development of novel catalysts will be essential for overcoming the challenges of selectivity. Biocatalysis, using enzymes evolved for specific transformations, offers a particularly promising route to achieving unparalleled levels of stereocontrol in the functionalization of complex molecules.

Strain-Release in Materials Science: The high energy stored in strained rings can be harnessed. The ring-opening polymerization of strained monomers can produce polymers with unique properties. Furthermore, the controlled release of strain could be used to create mechanically responsive materials.

Reactive Intermediates in Total Synthesis: Highly strained molecules like this compound can serve as potent reactive intermediates. Their strain-release-driven reactions can be used to rapidly build molecular complexity, providing access to intricate natural product skeletons that are difficult to synthesize using conventional methods. scilit.com The development of practical synthetic approaches to these strained structures could therefore open up new opportunities for drug discovery. scilit.com

Table 3: Future Outlook for Strained Hydrocarbon Chemistry

| Future Direction | Description | Potential Impact |

|---|---|---|

| Predictive Computational Tools | Using software to predict reaction outcomes and molecular stability before experimentation. rsc.org | Accelerates the discovery of new, stable strained molecules and efficient synthetic routes. |

| Advanced Catalysis | Designing new metal-based or biological catalysts for selective reactions on strained systems. | Enables the creation of complex, single-isomer products for applications in medicine and materials. |

| Functional Materials | Harnessing the high strain energy for applications like responsive polymers or energy storage. | Creates a new class of "smart" materials with tunable properties. |

| Complex Molecule Synthesis | Using strained alkenes as building blocks for the rapid construction of elaborate molecular architectures. scilit.com | Provides novel and more efficient pathways to medicinally relevant natural products. |

Q & A

Q. What are the optimal synthetic routes for tricyclo(4.1.1.0⁷,⁸)oct-2-ene, and how can competing reaction pathways be minimized?

Methodological Answer: Synthesis of strained polycyclic compounds requires careful control of reaction conditions. Thermal rearrangements of precursor bicycloalkanes (e.g., tricyclo[4.1.0.0²,⁷]hept-3-ene) in toluene-d₆ at elevated temperatures (e.g., 200°C, 24 hours) can yield target compounds, but competing pathways (e.g., ring-opening or isomerization) must be suppressed using steric or electronic directing groups. Yield optimization involves iterative adjustments of solvent polarity, temperature gradients, and catalyst screening .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural assignment of tricyclo(4.1.1.0⁷,⁸)oct-2-ene derivatives?

Methodological Answer: Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to assign bridgehead protons and carbons. IR spectroscopy can confirm strain-induced bond distortions (e.g., elongated C-C bonds). Cross-validate results with X-ray crystallography, as demonstrated for structurally analogous cis-azoalkanes, where bond lengths and angles were correlated with photoelectron spectroscopy data .

Advanced Research Questions

Q. What computational methods (DFT, MD) are most effective for modeling the strain energy and thermodynamic stability of tricyclo(4.1.1.0⁷,⁸)oct-2-ene?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can calculate strain energy by comparing experimental and theoretical bond dissociation enthalpies. Molecular Dynamics (MD) simulations in implicit solvent models (e.g., SMD) predict stability under varying thermal conditions. Validate against experimental thermolysis data, such as rearrangement yields at 200°C .

Q. How can contradictions in literature data on the reactivity of tricyclo(4.1.1.0⁷,⁸)oct-2-ene be systematically addressed?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in reaction outcomes may arise from unaccounted solvent effects or impurities. Replicate experiments using standardized protocols (e.g., anhydrous toluene-d₆, inert atmosphere) and employ statistical tools (ANOVA, t-tests) to identify outliers. Cross-reference with crystallographic data to confirm structural integrity .

Q. What strategies optimize the use of X-ray crystallography for tricyclo(4.1.1.0⁷,⁸)oct-2-ene derivatives with low crystallinity?

Methodological Answer: Co-crystallization with guest molecules (e.g., crown ethers) or halogenated solvents can enhance crystal packing. For air-sensitive compounds, use synchrotron radiation with cryogenic cooling. Refine data using software suites (SHELX, OLEX2) and validate against photoelectron spectroscopy to correlate molecular geometry with electronic properties .

Data Analysis & Presentation

Q. How should researchers present conflicting spectroscopic and computational data in publications?

Methodological Answer: Use tables to juxtapose experimental (NMR chemical shifts, XRD bond lengths) and theoretical values (DFT-predicted parameters). Highlight discrepancies in figure captions and discuss potential sources (e.g., solvation effects in simulations). Follow journal guidelines (e.g., Med. Chem. Commun.) for color schemes and structural clarity, avoiding overcrowded figures .

Q. What statistical methods are appropriate for analyzing small-sample datasets in tricyclo(4.1.1.0⁷,⁸)oct-2-ene reaction yield studies?

Methodological Answer: Non-parametric tests (e.g., Mann-Whitney U) are robust for non-normal distributions. Use bootstrap resampling to estimate confidence intervals for yields. For reproducibility, report effect sizes alongside p-values and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Experimental Design & Validation

How can the PICO framework be adapted to formulate research questions on tricyclo(4.1.1.0⁷,⁸)oct-2-ene mechanistic studies?

Methodological Answer:

- Population : Reaction intermediates (e.g., carbenes, diradicals).

- Intervention : Photoirradiation or thermal activation.

- Comparison : Competing pathways (e.g., [2+2] vs. [4+2] cycloadditions).

- Outcome : Product distribution quantified via GC-MS. This framework ensures specificity, as seen in studies of analogous azoalkanes .

Q. What validation techniques confirm the absence of byproducts in tricyclo(4.1.1.0⁷,⁸)oct-2-ene synthesis?

Methodological Answer: Combine chromatographic (HPLC) and spectroscopic (HRMS) methods. Use deuterated solvents to track proton exchange in NMR. For trace impurities, employ mass spectrometry imaging (MSI) or isotopic labeling. Document protocols in line with Extended Essay Guide standards for reproducibility .

Literature & Ethical Considerations

Q. How should researchers address gaps in historical literature on strained polycyclic compounds?

Methodological Answer: Conduct systematic reviews using databases like OJOSE or PubMed, prioritizing peer-reviewed journals over commercial platforms. For novel findings, explicitly contrast with prior work (e.g., early bicyclo[2.2.2]oct-2-ene studies) and cite primary data sources (e.g., NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.